1-D-Alanyl-L-proline
Overview
Description
1-D-Alanyl-L-proline is a dipeptide composed of the amino acids alanine and proline. This compound is known for its role in various biochemical processes and its potential applications in scientific research. The structure of this compound includes a peptide bond between the carboxyl group of alanine and the amino group of proline, forming a stable and biologically active molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-D-Alanyl-L-proline can be synthesized through peptide coupling reactions. One common method involves the use of protecting groups to prevent unwanted side reactions. The synthesis typically starts with the protection of the amino group of alanine and the carboxyl group of proline. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt). After the coupling reaction, the protecting groups are removed to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers that can handle multiple reactions simultaneously. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-D-Alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of the amino acids, potentially altering the compound’s properties.
Reduction: Reduction reactions can be used to modify the peptide bond or the side chains of the amino acids.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its reactivity or stability.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
1-D-Alanyl-L-proline has a wide range of applications in scientific research:
Chemistry: It is used in studies of peptide synthesis and structure-activity relationships.
Biology: The compound is utilized in research on protein folding, enzyme-substrate interactions, and cellular uptake mechanisms.
Medicine: this compound is investigated for its potential therapeutic effects, including its role in drug delivery systems and as a bioactive peptide.
Industry: The compound is used in the development of new materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism by which 1-D-Alanyl-L-proline exerts its effects involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, influencing their activity and function. The pathways involved may include signal transduction, metabolic regulation, and cellular communication. The exact mechanism depends on the specific context and application of the compound.
Comparison with Similar Compounds
1-D-Alanyl-L-proline can be compared with other dipeptides such as:
L-Alanyl-L-proline: Similar in structure but with different stereochemistry.
L-Alanyl-L-alanine: Another dipeptide with alanine but lacking the proline residue.
L-Prolyl-L-alanine: A dipeptide with the same amino acids but in reverse order.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of proline, which induces a turn in the peptide chain. This structural feature can influence the compound’s biological activity and stability, making it distinct from other dipeptides.
Properties
IUPAC Name |
(2S)-1-[(2R)-2-aminopropanoyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-5(9)7(11)10-4-2-3-6(10)8(12)13/h5-6H,2-4,9H2,1H3,(H,12,13)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWUFUBLGADILS-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N1CCC[C@H]1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210369 | |
Record name | 1-D-Alanyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61430-12-4 | |
Record name | D-Alanyl-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61430-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-D-Alanyl-L-proline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061430124 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-D-Alanyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00210369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-D-alanyl-L-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-D-ALANYL-L-PROLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5CGA70XLT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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